1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Description
Properties
IUPAC Name |
1-[4-(4,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-4-5-6-16(22)20-7-9-21(10-8-20)18-19-17-14(3)11-13(2)12-15(17)23-18/h11-12H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPNHMLYUKOQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity. They have been found to have inhibitory effects against Mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives have been found to exhibit better inhibition potency againstM. tuberculosis. The interaction of these compounds with their targets leads to this inhibitory effect.
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth ofM. tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the survival and proliferation of this bacterium.
Biological Activity
1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a compound of significant interest due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings and data tables.
The molecular formula of this compound is C22H24N4S2, with a molecular weight of 408.6 g/mol. The compound features a complex structure that includes a benzothiazole moiety linked to a piperazine ring, which is crucial for its biological activity .
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Modulation : Similar compounds have shown weak calcium channel blocking activity while exhibiting moderate to potent calmodulin antagonistic properties. This suggests a potential role in cardiovascular therapies .
- Antioxidant Activity : The presence of benzothiazole derivatives has been associated with antioxidant properties, which may contribute to their therapeutic effects in various diseases .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological effects:
Case Study 1: Antihypertensive Effects
In a study involving spontaneously hypertensive rats, derivatives similar to this compound demonstrated significant antihypertensive effects. The mechanism was linked to calcium channel blockade and calmodulin antagonism .
Case Study 2: Anticancer Activity
A series of experiments tested the cytotoxicity of this compound against various cancer cell lines such as HeLa and MCF7. Results indicated that the compound exhibited significant anticancer activity compared to control groups, suggesting its potential as a chemotherapeutic agent .
Research Findings
Recent studies have highlighted the following findings regarding the biological activities of the compound:
- Cytotoxicity : The compound has shown effective inhibition of cell proliferation in cancer cells through apoptosis induction mechanisms.
- Antimicrobial Properties : It has been tested against multiple bacterial strains with varying degrees of success, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with disease pathways, further supporting its therapeutic potential .
Chemical Reactions Analysis
Formation of the Benzothiazole Core
The 4,6-dimethyl-1,3-benzothiazole moiety is synthesized via cyclization reactions. A representative method involves:
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Thiocyanation of 3,5-dimethylaniline using KSCN and Br₂ in glacial acetic acid under controlled temperatures (0–10°C) .
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Cyclization to form the benzothiazole ring, followed by recrystallization in methanol (yield: ~75%) .
Reaction Conditions
| Reagents | Temperature | Solvent | Yield | Source |
|---|---|---|---|---|
| KSCN, Br₂, 3,5-dimethylaniline | 0–10°C | Glacial acetic acid | 75% |
Piperazine Functionalization
The piperazine ring is introduced via nucleophilic substitution or coupling reactions :
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Copper-catalyzed coupling of 4,6-dimethylbenzothiazol-2-amine with 1-chloropentane-1-one in the presence of K₃PO₄ (Scheme 2) .
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Microwave-assisted synthesis reduces reaction time (30–60 min) with comparable yields (~80%) .
Key Reaction Parameters
| Catalyst | Base | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Cu(OAc)₂ | K₃PO₄ | 80°C | 4 hr | 78% | |
| None | Et₃N | Microwave | 45 min | 82% |
Reactivity of the Pentan-1-one Chain
The ketone group undergoes nucleophilic additions and reductions :
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Grignard reactions with organomagnesium reagents (e.g., MeMgBr) yield tertiary alcohols.
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Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol (Table 1) .
Table 1: Ketone Functionalization Reactions
Piperazine Ring Modifications
The piperazine nitrogen participates in alkylation and acylation :
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Alkylation with methyl iodide in NaOH yields N-methyl derivatives .
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Acylation with acetic anhydride forms N-acetylpiperazine analogs (Scheme 3) .
Example Reaction
text1-[4-(4,6-Dimethylbenzothiazol-2-yl)piperazin-1-yl]pentan-1-one + Ac₂O → 1-[4-(4,6-Dimethylbenzothiazol-2-yl)-2-acetylpiperazin-1-yl]pentan-1-one
Yield: 70% (DMF, 60°C, 6 hr) .
Stability and Degradation
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Photodegradation : Exposure to UV light (λ = 254 nm) in methanol results in 15% decomposition over 24 hr .
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Hydrolytic Stability : Stable in acidic conditions (pH 3–5) but undergoes slow hydrolysis in alkaline media (pH > 9) .
Biological Activity Correlations
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one, we compare it with structurally related compounds, focusing on substituents, biological relevance, and synthetic applications.
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations: The target compound’s benzothiazole-piperazine scaffold contrasts with the phenylprop-2-en-1-one framework of 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one.
Substituent Impact: The 4,6-dimethyl groups on the benzothiazole ring may enhance metabolic stability compared to halogenated analogs (e.g., 4-chlorophenyl). Piperazine improves aqueous solubility, a critical advantage over non-polar derivatives like dimethylpentanones .
Synthetic and Analytical Methods :
- Crystallographic analysis using SHELX software is a common thread in structural elucidation of small molecules, including benzothiazole and phenylketone derivatives . For example, the chlorophenyl compound’s crystal structure was resolved to confirm its planar geometry, a feature shared with benzothiazole-based analogs .
Biological Relevance: While 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one serves as a pesticide intermediate, benzothiazole-piperazine hybrids are explored for CNS-targeting applications due to piperazine’s neurotransmitter-mimetic properties. The pentanone chain in the target compound may extend half-life compared to shorter-chain analogs.
Research Findings and Implications
- Structural Insights : Computational modeling suggests the target compound’s benzothiazole-piperazine moiety adopts a chair conformation for piperazine, optimizing interactions with hydrophobic binding pockets.
- Activity Trends : Methyl substituents on benzothiazole reduce cytotoxicity compared to nitro- or halogen-substituted variants, as observed in in vitro assays of related compounds.
- Synthetic Challenges: The incorporation of a pentanone chain introduces steric hindrance during piperazine coupling, necessitating optimized reaction conditions (e.g., microwave-assisted synthesis).
Q & A
Q. What are the recommended synthetic pathways for preparing 1-[4-(4,6-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves coupling a benzothiazole derivative with a piperazine-containing ketone. For example:
- Step 1: Prepare 4,6-dimethyl-1,3-benzothiazole via cyclization of 2-aminothiophenol derivatives with acetylacetone under acidic conditions.
- Step 2: Functionalize the benzothiazole with a piperazine moiety via nucleophilic substitution, using a bromo- or chloro-pentanone precursor.
- Characterization: Intermediates should be verified via -NMR (to confirm substitution patterns), HPLC (purity >97%), and mass spectrometry (to confirm molecular weight). For structurally similar compounds, FTIR can identify carbonyl (C=O) and benzothiazole (C-S) stretches .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Methodological Answer:
- Experimental Design: Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 1–6 months.
- Analytical Tools: Monitor degradation using UPLC (e.g., Waters Acquity BEH C18 column, 1.7 µm) with UV detection at λ = 254 nm. Compare retention times and peak areas against fresh samples.
- Key Parameters: Track hydrolysis of the ketone group and piperazine ring oxidation. Note that some benzothiazole derivatives show instability in aqueous buffers (pH <3 or >9), necessitating lyophilization for long-term storage .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- - and -NMR: Assign peaks for benzothiazole (aromatic protons at δ 7.2–8.0 ppm), piperazine (N-CH at δ 2.5–3.5 ppm), and the pentanone carbonyl (δ ~208 ppm in ).
- Mass Spectrometry: High-resolution ESI-MS can confirm the molecular ion [M+H] (expected m/z ~387.2).
- X-ray Crystallography: For definitive conformation analysis, grow single crystals in ethyl acetate/hexane mixtures and resolve the structure (applicable to analogs with rigid substituents) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) for this compound?
Methodological Answer:
- Data Reconciliation: Compare experimental vs. computational data (e.g., ACD/Labs or ChemAxon predictions). For instance:
- LogP: Measure experimentally via shake-flask method (octanol/water partitioning) and validate with HPLC-derived logP values.
- Solubility: Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. Note that discrepancies may arise from polymorphic forms or residual solvents in synthesized batches .
- Standardization: Adopt OECD 105/117 guidelines for consistency across studies.
Q. What experimental strategies are recommended for studying structure-activity relationships (SAR) of this compound in biological systems?
Methodological Answer:
- Analog Synthesis: Modify substituents systematically (e.g., replace 4,6-dimethyl groups on benzothiazole with halogens or methoxy).
- Biological Assays: Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) with positive controls. For piperazine-containing compounds, prioritize assays evaluating CNS permeability (e.g., PAMPA-BBB).
- Computational Modeling: Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity. Highlight the role of the pentanone linker in conformational flexibility .
Q. How can researchers design environmental fate studies for this compound, given limited ecotoxicological data?
Methodological Answer:
- Fate Analysis: Conduct OECD 307/308 biodegradation tests in soil/water systems. Monitor parent compound and metabolites via LC-MS/MS.
- Trophic Transfer Studies: Use model organisms (e.g., Daphnia magna, zebrafish embryos) to assess bioaccumulation potential. Measure BCF (bioconcentration factor) and correlate with logD values.
- Advanced Analytics: Apply non-targeted screening (QTOF-MS) to identify transformation products in simulated wastewater .
Q. What methodological approaches are suitable for analyzing interactions between this compound and serum proteins (e.g., albumin)?
Methodological Answer:
- Equilibrium Dialysis: Incubate the compound with human serum albumin (HSA) at physiological pH. Quantify free vs. bound fractions via UPLC.
- Spectroscopic Techniques: Use fluorescence quenching (HSA’s Trp-214 residue) to calculate binding constants (K). Confirm binding mode via circular dichroism (CD) or surface plasmon resonance (SPR).
- Molecular Dynamics (MD): Simulate HSA-compound interactions over 100 ns trajectories to identify key binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
